molecular formula C11H23NO3 B2615658 tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate CAS No. 179412-80-7

tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate

Cat. No.: B2615658
CAS No.: 179412-80-7
M. Wt: 217.309
InChI Key: HYEXCBXDBHHJJY-VIFPVBQESA-N
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Description

tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful protecting group in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. Common bases used in this reaction include triethylamine (Et3N) and pyridine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of a tert-butyl carbonate anion .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more efficient and sustainable manner compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate nitrogen.

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles, including alkyl halides and acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate is used as a protecting group for amines in peptide synthesis. It is also employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology

In biological research, carbamates are studied for their potential as enzyme inhibitors. The steric hindrance provided by the tert-butyl group can influence the binding affinity and specificity of the compound towards target enzymes .

Medicine

In medicine, carbamates are explored for their potential therapeutic applications, including as prodrugs that release active amines upon hydrolysis. The controlled release of the active compound can enhance the drug’s efficacy and reduce side effects .

Industry

Industrially, this compound is used in the production of various fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate involves the formation of a stable carbamate linkage that can be cleaved under specific conditions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under neutral conditions. under acidic conditions, the carbamate can be cleaved to release the free amine and carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness

tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate is unique due to its specific steric and electronic properties conferred by the tert-butyl group. This makes it particularly useful as a protecting group in organic synthesis, providing stability under a wide range of conditions while being easily removable under acidic conditions .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties make it a valuable tool in synthetic organic chemistry, particularly as a protecting group for amines. The compound’s stability and reactivity under various conditions further enhance its utility in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-hydroxy-4-methylpentan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEXCBXDBHHJJY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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